N-(3,5-dimethylphenyl)-2-ethylhexanamide
Description
N-(3,5-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 3,5-dimethyl-substituted anilide ring and a branched 2-ethylhexanoyl chain. The 3,5-dimethylphenyl group provides electron-donating methyl substituents, which enhance lipophilicity and influence molecular interactions.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-12(3)9-13(4)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
OZNDLKHRIHLHHN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC(=C1)C)C |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Anilide Ring
The position and electronic nature of substituents on the anilide ring critically influence activity and properties. Key comparisons include:
Table 1: Impact of Anilide Ring Substituents on PET Inhibition
*Lipophilicity estimated based on substituent hydrophobicity.
Both electron-donating (e.g., methyl) and withdrawing (e.g., fluoro) groups achieve comparable PET inhibition, suggesting lipophilicity and steric effects dominate over electronic properties in this context . The 3,5-dimethyl configuration in the target compound likely optimizes steric bulk and hydrophobic interactions with biological targets.
Table 2: Acyl Group Diversity in N-(3,5-Dimethylphenyl) Amides
Key Observations:
- 2-Ethylhexanamide : The branched alkyl chain increases lipophilicity, favoring passive diffusion across biological membranes compared to aromatic or chlorinated acyl groups.
- Hydroxynaphthalene-carboxamide : The planar aromatic system may facilitate π-π stacking with photosynthetic proteins, enhancing PET inhibition .
- Trichloro-acetamide: Strong electron-withdrawing groups stabilize the amide bond but reduce solubility in nonpolar environments .
Crystallographic and Hydrogen-Bonding Differences
Crystal packing and intermolecular interactions vary significantly with acyl groups:
- N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide : Exhibits N–H···O(S) hydrogen bonding, with sulfonamide groups forming stronger acidic protons than amides. This increases solubility in polar solvents .
- This compound : The aliphatic chain likely reduces crystalline order, favoring amorphous solid states and enhanced solubility in lipid-rich environments.
Table 3: Structural Parameters in Selected Amides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
